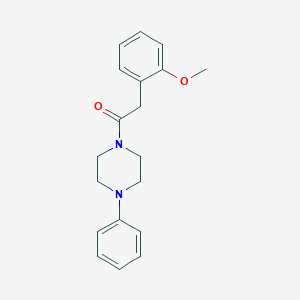
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is an organic compound that features both a nitrophenyl group and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-(furan-2-carbonylamino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
科学研究应用
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
(3-Nitrophenyl)methyl 2-(furan-2-carboxylate): Similar structure but with a carboxylate group instead of a carbonylamino group.
(3-Nitrophenyl)methyl 2-(furan-2-yl)acetate: Similar structure but with a furan-2-yl group instead of a furan-2-carbonylamino group.
Uniqueness
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5812417.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one](/img/structure/B5812431.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B5812531.png)
